

literature review of 6-Bromo-2,3-dichlorophenylboronic acid reactions

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Compound of Interest

Compound Name:	6-Bromo-2,3-dichlorophenylboronic acid
Cat. No.:	B1521895

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An In-depth Technical Guide to the Synthetic Utility of **6-Bromo-2,3-dichlorophenylboronic Acid**

Introduction: A Versatile Building Block in Modern Synthesis

6-Bromo-2,3-dichlorophenylboronic acid (CAS No. 1451392-86-1) is a synthetically valuable organoboron compound characterized by a densely functionalized aromatic ring.[1][2] With a molecular formula of $C_6H_4BBrCl_2O_2$ and a molecular weight of 269.72 g/mol, this white to off-white solid serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3] Its utility stems from the presence of two key reactive sites: the boronic acid moiety, which is primed for palladium- or copper-catalyzed cross-coupling reactions, and the bromo-substituent, which can participate in subsequent transformations. This dual reactivity, combined with the electronic effects of the two chlorine atoms, makes it a powerful tool for constructing highly substituted biaryl and heteroaryl structures, which are common motifs in medicinal chemistry and materials science.[1][4][5] This guide provides a detailed review of its core reactions, experimental protocols, and applications for researchers in drug development and chemical synthesis.

Table 1: Physicochemical Properties of **6-Bromo-2,3-dichlorophenylboronic acid**

Property	Value	Reference
CAS Number	1451392-86-1	[1] [2]
Molecular Formula	C ₆ H ₄ BBrCl ₂ O ₂	[1] [2]
Molecular Weight	269.72 g/mol	[1] [2]
Appearance	White to off-white solid	[6]
Storage	2-8°C, under inert gas	[1] [6]

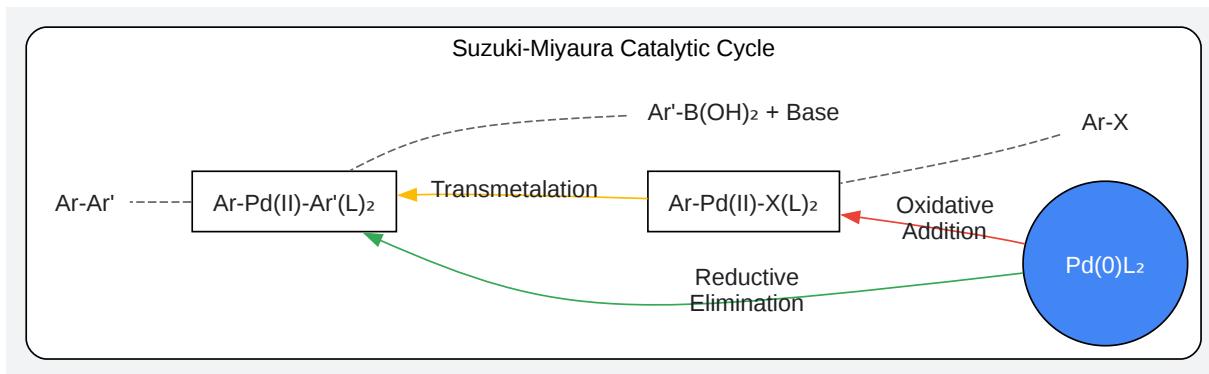
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The most prominent application of **6-Bromo-2,3-dichlorophenylboronic acid** is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[\[7\]](#) This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[\[7\]](#)[\[8\]](#) The key steps are:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and typically requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[\[9\]](#)
- Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[\[8\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four components: the palladium source, ligand, base, and solvent.

- **Palladium Source:** Pre-catalysts like $Pd(OAc)_2$ or $Pd_2(dba)_3$ are common, as are pre-formed $Pd(0)$ complexes such as $Pd(PPh_3)_4$.^[9] Modern, highly active pre-catalysts that incorporate the ligand (e.g., SPhos Pd G3) offer convenience and high efficiency.
- **Ligand:** The choice of phosphine ligand is critical. Electron-rich, bulky ligands like tricyclohexylphosphine (PCy_3), SPhos, and XPhos facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates like aryl chlorides.^{[9][10]}
- **Base:** An inorganic base is essential for activating the boronic acid.^[9] Potassium carbonate (K_2CO_3) and potassium phosphate (K_3PO_4) are widely used in aqueous solvent mixtures.^[11] ^[12] Stronger bases like lithium tert-butoxide ($LiOtBu$) may be required for less reactive systems, though substrate compatibility must be considered.^[13]
- **Solvent:** The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and DMF, often in a mixture

with water to facilitate the dissolution of the inorganic base.[11][13]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Component	Example Reagents	Typical Conditions	Purpose
Aryl Halide	Aryl-Br, Aryl-I, Aryl-Cl, Aryl-OTf	1.0 equiv	Electrophilic partner
Boronic Acid	6-Bromo-2,3-dichlorophenylboronic acid	1.2 - 1.5 equiv	Nucleophilic partner
Pd Catalyst	Pd(OAc) ₂ , Pd(PPh ₃) ₄ , XPhos Pd G3	1 - 5 mol%	Catalyzes C-C bond formation
Ligand	PPh ₃ , PCy ₃ , SPhos, XPhos	2 - 10 mol%	Stabilizes & activates catalyst
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃ , LiOtBu	2 - 3 equiv	Activates boronic acid
Solvent	Toluene/H ₂ O, Dioxane/H ₂ O, DMF	80 - 110 °C	Dissolves reactants

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with **6-Bromo-2,3-dichlorophenylboronic acid**.

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), **6-Bromo-2,3-dichlorophenylboronic acid** (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
- Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.

- Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

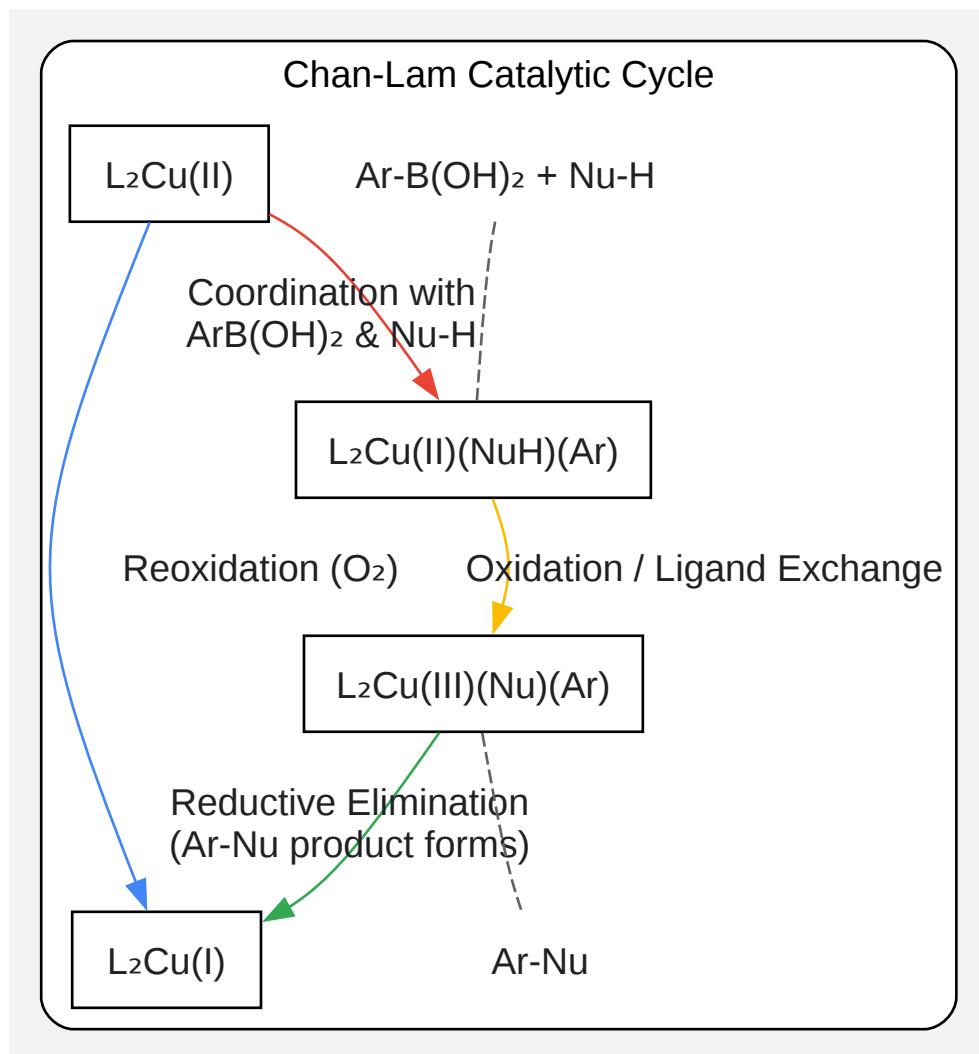
Expanding the Toolkit: Chan-Lam C-N/C-O Coupling

The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) provides a powerful method for forming aryl carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.^{[14][15]} This reaction is complementary to the more common Buchwald-Hartwig amination. It uniquely couples a nucleophilic boronic acid with another nucleophile (an amine or alcohol), typically using a copper catalyst.^[16] A key advantage is that it can often be conducted at room temperature and is open to the air, using atmospheric oxygen as the terminal oxidant.^{[14][15][17]}

Mechanistic Overview

While the exact mechanism can be complex and debated, a generally accepted pathway involves a copper catalyst cycling between oxidation states.^{[15][16]}

- Ligand Exchange/Transmetalation: The copper(II) catalyst coordinates with the amine/alcohol and the boronic acid.
- Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.
- Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.^[16]



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Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Experimental Protocol: Chan-Lam Amination

This protocol provides a general method for the N-arylation of a primary or secondary amine with **6-Bromo-2,3-dichlorophenylboronic acid**.

- Reaction Setup: To a round-bottom flask open to the air, add copper(II) acetate (Cu(OAc)_2 , 0.1 mmol, 10 mol%), the amine (1.0 mmol, 1.0 equiv), and **6-Bromo-2,3-dichlorophenylboronic acid** (1.5 mmol, 1.5 equiv).
- Solvent and Base: Add a suitable solvent such as dichloromethane (CH_2Cl_2) or methanol (MeOH) (5 mL). Add a base like triethylamine (Et_3N) or pyridine (2.0 mmol, 2.0 equiv). The

base serves to facilitate the reaction and sequester the acetic acid byproduct.

- Reaction Execution: Stir the mixture vigorously at room temperature. The reaction mixture will typically turn from blue/green to a darker color.
- Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from a few hours to 3 days.[\[15\]](#)
- Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
- Purification: Purify the residue by flash column chromatography to isolate the N-arylated product.

Synthesis, Handling, and Stability

Synthesis

Phenylboronic acids are most commonly synthesized through the reaction of a Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.[\[18\]](#)[\[19\]](#) For **6-Bromo-2,3-dichlorophenylboronic acid**, the synthesis would start from 1,2-dichloro-3,4-dibromobenzene, which would be selectively converted to the corresponding Grignard or organolithium reagent before trapping with B(OMe)₃.

Handling and Storage

Boronic acids are generally stable and easy to handle solids.[\[4\]](#)[\[19\]](#) However, they can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[\[19\]](#) This process is reversible upon the addition of water. To ensure purity and reactivity, **6-Bromo-2,3-dichlorophenylboronic acid** should be stored in a cool, dry place under an inert atmosphere, as recommended by suppliers.[\[1\]](#)[\[6\]](#)

Applications in Drug Discovery and Materials Science

The true value of **6-Bromo-2,3-dichlorophenylboronic acid** lies in its role as a scaffold for building complex molecules with potential biological activity or unique material properties.[\[1\]](#)

The boronic acid functional group itself has been incorporated into several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade) and the β -lactamase inhibitor Vaborbactam, highlighting the acceptance of this moiety in medicinal chemistry.[\[4\]](#)[\[20\]](#)[\[21\]](#)

By using this specific building block, medicinal chemists can synthesize libraries of compounds where the 6-bromo-2,3-dichlorophenyl core is attached to various other aromatic, heteroaromatic, or aliphatic groups. The resulting highly substituted, sterically hindered biaryl structures are of significant interest in drug design as they can adopt specific conformations to interact with biological targets. The remaining bromine atom can be used as a handle for a second, different cross-coupling reaction, allowing for the rapid, sequential construction of even more complex and diverse molecular architectures.

Conclusion

6-Bromo-2,3-dichlorophenylboronic acid is a highly functionalized and versatile reagent for advanced organic synthesis. Its primary utility is demonstrated in the robust and reliable Suzuki-Miyaura coupling for C-C bond formation and the complementary Chan-Lam coupling for C-N and C-O bond formation. A thorough understanding of the mechanistic principles and the influence of key reaction parameters enables chemists to effectively utilize this building block in the synthesis of novel compounds for pharmaceutical research and materials science, accelerating the discovery of new chemical entities.

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